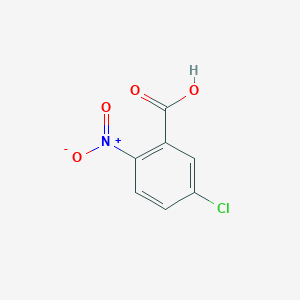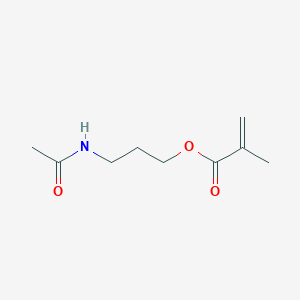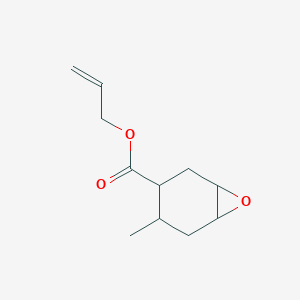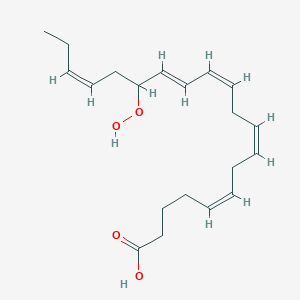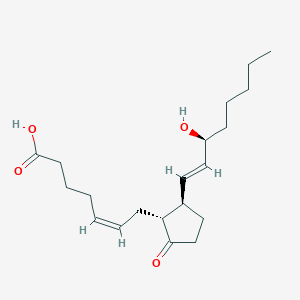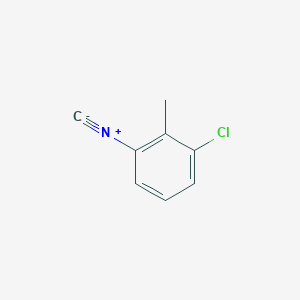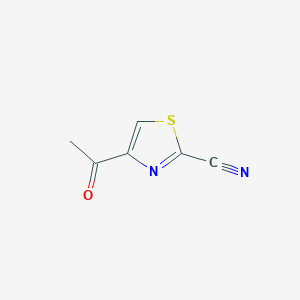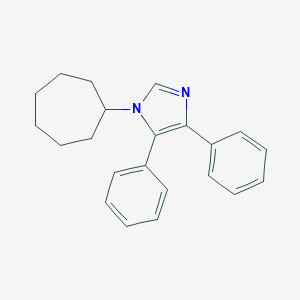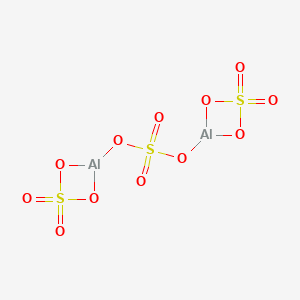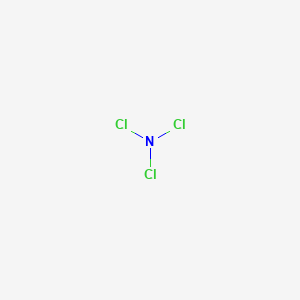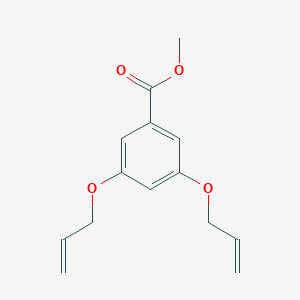
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthio compounds are a class of organic compounds that contain a methylthio functional group (-SCH3). They are often involved in various biological processes and can be found in a variety of natural and synthetic substances .
Synthesis Analysis
The synthesis of methylthio compounds can vary greatly depending on the specific compound. For instance, 2-Methylthioethylamine, a related compound, can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .Molecular Structure Analysis
The molecular structure of methylthio compounds can be determined using techniques such as X-ray diffraction and DFT studies . These techniques can provide information about the crystal system, space group, and other structural details of the compound.Chemical Reactions Analysis
Methylthio compounds can participate in various chemical reactions. For example, in the Edman degradation, a biochemical method used to sequence peptides, phenyl isothiocyanate is used, which can be considered a methylthio compound .Physical And Chemical Properties Analysis
The physical and chemical properties of methylthio compounds can be determined using various analytical techniques. These properties can include melting point, molecular weight, surface area, and others .Scientific Research Applications
Unique Condensation Reactions
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione has been explored in the field of chemistry for unique condensation reactions. Specifically, reactions involving tropones and bis(benzoylthio)trithiafulvene led to the formation of 1,3,5-cycloheptatriene derivatives. These derivatives are doubly substituted by trithiafulvene and S–S groups, showcasing the compound's reactivity and potential for forming intricate molecular structures with sulfur-containing compounds. The structure and crystal structure of these derivatives have been studied, indicating a unique three-dimensional network through S···S contacts (Saito, Ito, Kabuto, & Takahashi, 1991).
Synthesis and Spectroscopic Properties
The compound has also been significant in the synthesis and analysis of spectroscopic properties of 2-substituted tropothiones. These derivatives have shown remarkable stability and insensitivity to air compared to their parent compounds. They exhibit unique spectroscopic characteristics, including specific IR spectra with ν(C=S) vibrations and UV-vis spectra displaying π–π* transitions accompanied by n–π* transitions. This highlights the compound's role in forming stable and spectroscopically interesting derivatives (Machiguchi, Hasegawa, & Kano, 1993).
Homobenzene: Homoaromaticity and Homoantiaromaticity
In a broader context, the structural motif present in 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is part of investigations into homoaromaticity and homoantiaromaticity in cycloheptatrienes. Research into cycloheptatriene (C(s)) has established its neutral homoaromatic nature, and the impact of substituents on its aromaticity has been a subject of interest. This line of research contributes to understanding the fundamental aspects of chemical bonding and electron delocalization in cyclic systems (Chen et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanylcyclohepta-2,4,6-triene-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDWDLRADNMJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=CC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376289 |
Source


|
| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione | |
CAS RN |
128742-65-4 |
Source


|
| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

